molecular formula C10H9FN2 B1449266 (8-Fluoroisoquinolin-5-yl)methanamine CAS No. 1368056-89-6

(8-Fluoroisoquinolin-5-yl)methanamine

Cat. No. B1449266
M. Wt: 176.19 g/mol
InChI Key: ULDPWUZXZHXZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8-Fluoroisoquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C10H9FN2 . It has a molecular weight of 176.19 g/mol. This compound is intended for research use only.


Molecular Structure Analysis

The molecular structure of “(8-Fluoroisoquinolin-5-yl)methanamine” consists of a fluoroisoquinoline ring attached to a methanamine group . The presence of the fluorine atom and the amine group may influence the compound’s reactivity and interactions.

Scientific Research Applications

Antimicrobial Activity

A series of derivatives involving quinoline compounds, including structures related to (8-Fluoroisoquinolin-5-yl)methanamine, have been synthesized and evaluated for their antimicrobial properties. For instance, Thomas et al. (2010) designed and synthesized a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating moderate to very good efficacy comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and explored its use with ruthenium complexes for efficient transfer hydrogenation reactions. These catalysts achieved excellent conversions and high turnover frequency values, suggesting potential for catalytic applications (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Chemical Synthesis and Modification

In the realm of organic synthesis, Zhang et al. (2015) developed a palladium-catalyzed nitration method for 8-methylquinolines, leading to (nitromethyl)quinolines, which could be further reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines. This method involves sp(3) C-H bond activation, indicating a novel approach for the modification of quinoline derivatives (Zhang, Ren, Zhang, & Liu, 2015).

Antitumor Activity

Research into the antitumor properties of quinoline derivatives has also been conducted. Károlyi et al. (2012) investigated a series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines for their in vitro antitumor activity. These compounds displayed attractive cytotoxicity and cytostatic effects on various human cancer cell lines, demonstrating the potential for antitumor applications (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

properties

IUPAC Name

(8-fluoroisoquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDPWUZXZHXZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Fluoroisoquinolin-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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